DL-2-Aminobutyric acid DL-2-Aminobutyric acid Alpha-aminobutyric acid is an alpha-amino acid that is butyric acid bearing a single amino substituent located at position 2. It has a role as a human metabolite. It is a monocarboxylic acid and a non-proteinogenic alpha-amino acid. It is functionally related to a butyric acid. It is a conjugate acid of an alpha-aminobutyrate.
2-Aminobutyric acid is a natural product found in Euphorbia prostrata, Ascochyta medicaginicola, and other organisms with data available.
Alpha-Aminobutyric Acid is an alpha-amino acid that is a derivative of alanine with a side chain that is one carbon longer than the alanine side chain. It is synthesized through the transamination of oxobutyrate and is utilized in the biosynthesis of nonribosomal peptides.
Brand Name: Vulcanchem
CAS No.: 80-60-4
VCID: VC8473288
InChI: InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
SMILES: CCC(C(=O)O)N
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

DL-2-Aminobutyric acid

CAS No.: 80-60-4

Cat. No.: VC8473288

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

DL-2-Aminobutyric acid - 80-60-4

Specification

CAS No. 80-60-4
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name 2-aminobutanoic acid
Standard InChI InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Standard InChI Key QWCKQJZIFLGMSD-UHFFFAOYSA-N
SMILES CCC(C(=O)O)N
Canonical SMILES CCC(C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

DL-2-Aminobutyric acid (CAS No. 2835-81-6) is characterized by a four-carbon chain with an amino group (-NH2_2) at the α-position and a carboxylic acid group (-COOH) at the terminal carbon. Its crystalline powder form exhibits a melting point of 291°C (with decomposition) and a density of 1.230 g/cm³ . The compound demonstrates high solubility in water (210 g/L at 25°C) but limited solubility in alcohols and oils, making it suitable for aqueous-phase applications .

Stereochemical and Electronic Features

The racemic nature of DL-2-aminobutyric acid results in optical inactivity ([α]D20=0.0±0.1[\alpha]_D^{20} = 0.0 \pm 0.1^\circ), distinguishing it from its enantiopure counterparts like L-(+)-2-aminobutyric acid ([α]D20=+21.6[\alpha]_D^{20} = +21.6^\circ) . Density Functional Theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set reveal a planar geometry optimized for charge delocalization, with frontier molecular orbitals (FMOs) indicating a HOMO-LUMO energy gap of 5.2 eV . This gap correlates with the compound’s electrophilicity index (ω=1.37eV\omega = 1.37 \, \text{eV}), suggesting moderate reactivity toward nucleophilic agents .

Table 1: Key Physicochemical Properties of DL-2-Aminobutyric Acid

PropertyValue
Molecular Weight103.12 g/mol
Melting Point291°C (dec.)
Boiling Point215.2 ± 23.0°C (Predicted)
pKa2.29 (at 25°C)
Solubility in Water210 g/L
Refractive Index1.465 (Estimate)

Synthesis and Industrial Production

DL-2-Aminobutyric acid is synthesized via Strecker amino acid synthesis or isolated from natural sources such as whale tendon proteins . Industrial production leverages hydrolysis of corresponding nitriles, followed by racemization to yield the DL-form. The compound’s flavor-enhancing properties—particularly its ability to mimic maple sugar when combined with glucose—have driven its use in the food industry as a flavor additive .

Spectroscopic Characterization

Vibrational and Infrared Analysis

Fourier Transform Infrared (FTIR) spectroscopy identifies characteristic vibrational modes, including N-H stretching at 3350 cm1^{-1} and asymmetric COO^- stretching at 1580 cm1^{-1} . Total Potential Energy Distribution (PED) analysis assigns 78% of the vibrational energy to C-N stretching and NH2_2 rocking modes, confirming the amino group’s dynamic role .

UV-Vis and Charge Transfer Studies

UV spectroscopy in dimethyl sulfoxide (DMSO) and methanol reveals a strong absorption band at 210 nm, attributed to ππ\pi \rightarrow \pi^* electronic transitions. Time-Dependent DFT (TD-DFT) simulations using the IEPCM solvent model show a bathochromic shift of 12 nm in polar solvents, consistent with experimental data .

Thermodynamic and Reactivity Profiles

Thermodynamic parameters computed via the Atomistica online calculator indicate an enthalpy (ΔH\Delta H) of -450.2 kJ/mol and Gibbs free energy (ΔG\Delta G) of -380.6 kJ/mol at 298 K . The compound’s heat capacity (CpC_p) increases linearly with temperature, reaching 150.3 J/mol·K at 500 K, reflecting enhanced molecular vibrations at elevated temperatures .

Reactivity analyses using Fukui functions and Molecular Electrostatic Potential (MEP) maps identify the amino nitrogen and carbonyl oxygen as nucleophilic and electrophilic hotspots, respectively . Natural Bond Orbital (NBO) analysis further reveals stabilizing interactions between lone pairs of the amino group and antibonding orbitals of adjacent C-H bonds, with an energy stabilization of 28.6 kcal/mol .

Biomedical Applications and Clinical Relevance

Molecular Docking and Protein Interactions

Molecular docking studies reveal that DL-2-aminobutyric acid binds to osteogenic proteins (e.g., alkaline phosphatase) with a binding energy of -4.9 kcal/mol, primarily through hydrogen bonds with Arg145 and hydrophobic interactions with Leu243 . These interactions suggest potential therapeutic applications in bone regeneration.

Industrial and Flavor Chemistry Applications

The compound’s ability to impart a caramel-like sweetness has made it a staple in flavor formulations. In combination with glucose, it replicates maple syrup flavors, finding use in baked goods and confectioneries . Its non-toxic profile and high aqueous solubility further support its adoption in food-safe applications.

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